molecular formula C21H21Br2NO4S B6434572 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate CAS No. 2419730-88-2

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate

Cat. No.: B6434572
CAS No.: 2419730-88-2
M. Wt: 543.3 g/mol
InChI Key: WWHIQUSTNGWQMZ-UHFFFAOYSA-N
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Description

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is a versatile chemical compound with unique properties that make it suitable for various applications in scientific research. This compound is known for its stability and reactivity, which are essential for its use in organic synthesis, drug discovery, and material science.

Preparation Methods

The synthesis of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate typically involves multiple steps, including bromination, sulfonation, and coupling reactions. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used in organic synthesis as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug discovery and development, particularly for its unique chemical properties.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate can be compared with other similar compounds, such as:

    7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: These compounds share similar structural features and reactivity patterns.

    tert-butyl derivatives: Compounds with tert-butyl groups exhibit unique reactivity patterns and are used in various chemical transformations. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 3-tert-butyl-4-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Br2NO4S/c1-5-27-18-9-8-13(11-15(18)21(2,3)4)29(25,26)28-20-17(23)12-16(22)14-7-6-10-24-19(14)20/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHIQUSTNGWQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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